molecular formula C14H27N3O3 B062833 tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 171866-36-7

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No. B062833
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-SNVBAGLBSA-N
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Patent
US05620987

Procedure details

0.395 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide was dissolved in 50 ml of dry isopropanol and treated with 0.413 g of 3(S)-(benzyloxyformamido)-1,2(S)-epoxy-4-phenylbutane. The mixture was stirred at room temperature for 72 hours. The solvent was removed by evaporation to give a brown semi-solid material which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. There was obtained 0.234 g of 1-[3(S)-(benzyloxyformamido)-2(R)-hydroxy-4-phenylbutyl]-4-(tert.butoxycarbonyl)-N-tert.butyl-2(R or S)-piperazinecarboxamide as a mixture of diastereomers.
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.413 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH:10](C(NC(C)(C)C)=O)[CH2:9]1)=O)(C)(C)C.C(OC([NH:31][C@@H](CC1C=CC=CC=1)[C@@H]1OC1)=O)C1C=CC=CC=1>C(O)(C)C>[N:8]1([C:6]([NH2:31])=[O:5])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0.395 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)C(=O)NC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.413 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@H]([C@H]1CO1)CC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give a brown semi-solid material which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.